molecular formula C19H23N5O B11003075 2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B11003075
M. Wt: 337.4 g/mol
InChI Key: QURNJIGTVGPVOV-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives.
  • It features a cyclohexyl group, a pyrrole ring, and a triazolopyridine moiety.
  • The structure suggests interesting pharmacological properties due to its diverse functional groups.
  • Preparation Methods

      Synthetic Routes: The compound can be synthesized via aromatic nucleophilic substitution. For example, starting with 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine, various amines and triazole-2-thiol can be used for substitution.

      Reaction Conditions: Specific conditions depend on the chosen amines and thiol. Common solvents include DMF or DMSO.

      Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis provides a foundation for further exploration.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents like strong acids (HCl, HBr), bases (NaOH, KOH), and reducing agents (LiAlH₄) may be involved.

      Major Products: These reactions could yield derivatives with modified functional groups, affecting bioactivity.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity in novel transformations or ligand design.

      Biology: Explore its potential as a bioactive compound (e.g., antimicrobial, antiviral).

      Medicine: Assess its pharmacological properties (e.g., cytotoxicity, antiviral activity).

      Industry: Consider applications in materials science or drug development.

  • Mechanism of Action

      Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.

      Pathways: Explore signaling pathways influenced by its interactions.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C19H23N5O

    Molecular Weight

    337.4 g/mol

    IUPAC Name

    2-(1-pyrrol-1-ylcyclohexyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

    InChI

    InChI=1S/C19H23N5O/c25-18(20-15-17-22-21-16-8-2-5-13-24(16)17)14-19(9-3-1-4-10-19)23-11-6-7-12-23/h2,5-8,11-13H,1,3-4,9-10,14-15H2,(H,20,25)

    InChI Key

    QURNJIGTVGPVOV-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC(CC1)(CC(=O)NCC2=NN=C3N2C=CC=C3)N4C=CC=C4

    Origin of Product

    United States

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